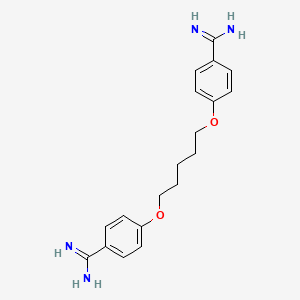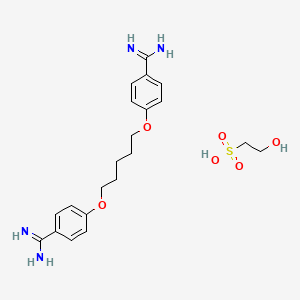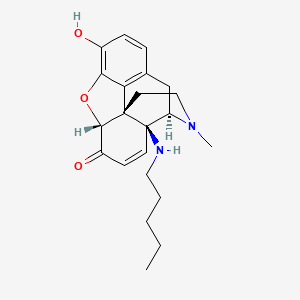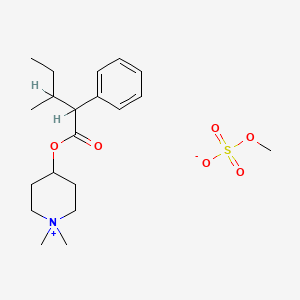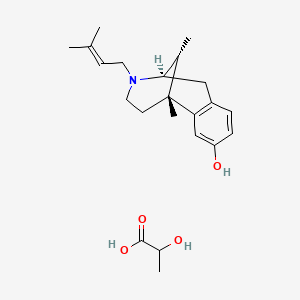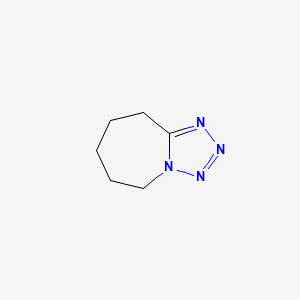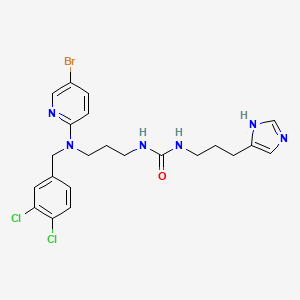
NNC 26-9100
Descripción general
Descripción
NNC 26-9100 es un agonista selectivo para el subtipo 4 del receptor de somatostatina (sst4). Se ha demostrado que tiene efectos significativos sobre la actividad microglial, particularmente en el contexto de condiciones neuroinflamatorias como la enfermedad de Alzheimer. Este compuesto ha demostrado la capacidad de mejorar la fagocitosis de péptidos beta-amiloide, inhibir la producción de óxido nítrico y disminuir los niveles de calcio citosólico en las células microgliales .
Aplicaciones Científicas De Investigación
NNC 26-9100 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar el subtipo 4 del receptor de somatostatina y su papel en diversas vías bioquímicas.
Biología: Investigado por sus efectos sobre la actividad microglial y su potencial para modular las respuestas neuroinflamatorias.
Medicina: Explorado como un posible agente terapéutico para enfermedades neurodegenerativas como la enfermedad de Alzheimer, debido a su capacidad para mejorar la eliminación de beta-amiloide y reducir la neuroinflamación.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos al subtipo 4 del receptor de somatostatina, así como en el estudio de las interacciones receptor-ligando
Mecanismo De Acción
NNC 26-9100 ejerce sus efectos uniéndose selectivamente al subtipo 4 del receptor de somatostatina. Esta unión activa las vías de señalización descendentes que conducen a la modulación de la actividad microglial. Específicamente, el compuesto mejora la fagocitosis de péptidos beta-amiloide, inhibe la producción de óxido nítrico y disminuye los niveles de calcio citosólico. Estos efectos están mediados por la activación del subtipo 4 del receptor de somatostatina y la posterior modulación de las cascadas de señalización intracelular .
Análisis Bioquímico
Biochemical Properties
NNC 26-9100 plays a crucial role in biochemical reactions by acting as a selective agonist for the somatostatin receptor subtype-4 (sst4). It displays over 100-fold selectivity for sst4 receptors compared to sst2 receptors, with Ki values of 6 nM and 621 nM, respectively . This compound inhibits forskolin-induced cAMP accumulation with an EC50 of 26 nM . The compound interacts with enzymes such as neprilysin, increasing its activity and thereby enhancing the degradation of amyloid-beta (Aβ) peptides . This interaction is significant in the context of Alzheimer’s disease, where the accumulation of Aβ peptides is a hallmark.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in microglial cells. In BV2 microglia cells, this compound increases the phagocytosis of Aβ1-42, inhibits nitric oxide production, and decreases cytosolic calcium levels . These effects suggest that this compound can reduce nitrosative stress and microglial cell damage during inflammatory conditions, while enhancing the clearance of Aβ peptides during non-inflammatory conditions . Additionally, this compound has been observed to enhance learning and memory in mouse models of Alzheimer’s disease by increasing neprilysin activity and decreasing the expression of Aβ oligomers .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the somatostatin receptor subtype-4 (sst4). This binding inhibits forskolin-induced cAMP accumulation, which is a key signaling pathway in various cellular processes . This compound also increases the activity of neprilysin, an enzyme responsible for degrading Aβ peptides, thereby reducing their accumulation . The compound’s ability to decrease nitric oxide production and cytosolic calcium levels further contributes to its protective effects on microglial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time points. For instance, in BV2 microglia cells, the compound decreased LPS-induced lactate dehydrogenase release and nitrite production after 24 hours . Additionally, this compound increased the uptake of FITC-tagged Aβ1-42 in the absence of LPS . These findings suggest that this compound has both immediate and sustained effects on microglial activity and Aβ clearance.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of Alzheimer’s disease, this compound enhanced learning and memory, increased neprilysin activity, and decreased Aβ oligomer expression . The specific dosage thresholds and potential toxic effects at high doses have not been extensively documented in the available literature.
Metabolic Pathways
This compound is involved in metabolic pathways that include the activation of neprilysin, an enzyme that degrades Aβ peptides . By increasing neprilysin activity, this compound enhances the clearance of Aβ peptides, which is crucial in the context of Alzheimer’s disease . The compound’s interaction with somatostatin receptors also plays a role in modulating various metabolic processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with somatostatin receptors. The compound has been shown to cross the blood-brain barrier and distribute within the brain, which is essential for its effects on microglial cells and Aβ clearance . The transport and distribution of this compound are facilitated by its high selectivity for sst4 receptors.
Subcellular Localization
The subcellular localization of this compound is primarily within microglial cells, where it exerts its effects on Aβ clearance and nitric oxide production . The compound’s interaction with somatostatin receptors and neprilysin suggests that it may localize to specific cellular compartments involved in these processes. Detailed information on the exact subcellular localization and any post-translational modifications directing this compound to specific organelles is limited in the available literature.
Métodos De Preparación
La ruta sintética para NNC 26-9100 implica varios pasos clave, incluida la formación de la estructura central y la introducción de grupos funcionales específicos para lograr la selectividad para el subtipo 4 del receptor de somatostatina. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle.
Análisis De Reacciones Químicas
NNC 26-9100 experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: this compound puede experimentar reacciones de sustitución, particularmente que involucran los átomos de halógeno presentes en su estructura. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. .
Comparación Con Compuestos Similares
NNC 26-9100 es único en su alta selectividad para el subtipo 4 del receptor de somatostatina, con una selectividad superior a 100 veces en comparación con otros subtipos de receptores de somatostatina. Los compuestos similares incluyen:
CH-275: Un agonista selectivo para el subtipo 1 del receptor de somatostatina.
sst 3-ODN-8: Un antagonista para el subtipo 3 del receptor de somatostatina.
Octreotide: Un péptido cíclico que actúa sobre múltiples subtipos de receptores de somatostatina pero con menos selectividad en comparación con this compound
This compound destaca por su acción potente y selectiva sobre el subtipo 4 del receptor de somatostatina, lo que lo convierte en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
1-[3-[(5-bromopyridin-2-yl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrCl2N6S/c23-17-5-7-21(29-12-17)31(14-16-4-6-19(24)20(25)11-16)10-2-9-28-22(32)27-8-1-3-18-13-26-15-30-18/h4-7,11-13,15H,1-3,8-10,14H2,(H,26,30)(H2,27,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREJDUPKGMFJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN(CCCNC(=S)NCCCC2=CN=CN2)C3=NC=C(C=C3)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrCl2N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199522-35-5 | |
| Record name | NNC-26-9100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199522355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NNC-26-9100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X9D329ZX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 1-[3-[(5-bromo-2-pyridinyl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea (NNC 26-9100)?
A1: this compound acts as a selective agonist of the somatostatin receptor subtype 4 (SST4). [, , , ] This means it binds to SST4 and activates it, mimicking the effects of the natural ligand, somatostatin. [, , , ] This activation leads to a decrease in the production of cyclic adenosine monophosphate (cAMP), a key signaling molecule involved in various cellular processes. []
Q2: What makes this compound unique compared to other somatostatin agonists?
A2: this compound exhibits high selectivity for SST4 over other somatostatin receptor subtypes (SST1, SST2, SST3, and SST5). [, , , ] This selectivity is important because it allows for targeted therapeutic effects with potentially fewer off-target side effects associated with the activation of other SST subtypes.
Q3: How potent is this compound in activating SST4?
A3: Studies have shown that this compound displays high affinity for SST4, with a Ki value of 6 nM. [, ] This indicates a strong binding interaction between the compound and the receptor. Additionally, it effectively inhibits forskolin-induced cAMP accumulation in cells expressing SST4 with an EC50 of 2 nM, demonstrating its potency as an agonist. []
Q4: Has this compound been investigated for potential therapeutic applications?
A4: While research is ongoing, several preclinical studies suggest potential therapeutic applications for this compound:
- Pain Management: this compound demonstrated significant analgesic effects in a mouse model of chronic neuropathic pain. [] This effect is attributed to the activation of SST4 receptors in sensory nerves, which are known to modulate pain perception. []
- Alzheimer's Disease: Research indicates that this compound may enhance the clearance of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, by microglia. [, , , ] It has been shown to increase Aβ1-42 phagocytosis and decrease extracellular and intracellular Aβ1-42 trimers in microglial cells. [, , ] Additionally, this compound mitigated the toxic effects of soluble Aβ42 oligomers in a metalloproteinase-dependent manner. []
- Learning and Memory Enhancement: Chronic administration of this compound has been shown to improve learning and memory in SAMP8 mice, a model of accelerated aging and cognitive decline. [] This effect was also observed in ApoE4 knock-in mice, another model relevant to Alzheimer's disease, where this compound improved object recognition memory. []
Q5: How does the structure of this compound contribute to its activity and selectivity?
A5: While the exact binding interactions of this compound with SST4 haven't been fully elucidated, structure-activity relationship (SAR) studies using thiourea analogs provide some insights. [, ] These studies highlight the importance of the following structural features:
- Heteroaromatic Nucleus (Pyridine): Mimics the Trp8 residue of somatostatin and is crucial for interaction with SST4. [, ] Modifications to this moiety can significantly impact affinity and selectivity. []
- Aromatic Group: Mimics the Phe7 residue of somatostatin and contributes to the overall binding affinity. [, ]
- Basic Imidazole Group: Mimics the Lys9 residue of somatostatin and is thought to be involved in interactions with the receptor. [, ]
- Thiourea Linker: Connects the key pharmacophoric elements and is essential for optimal positioning within the binding pocket. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


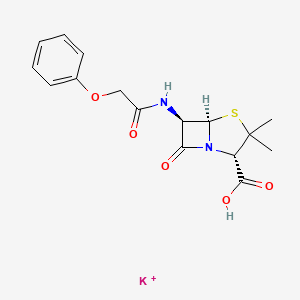

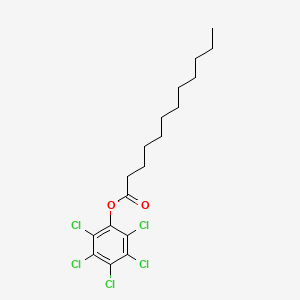
![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)
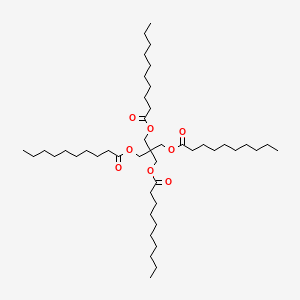
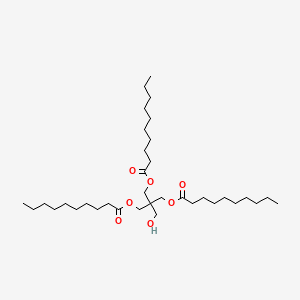
![(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol](/img/structure/B1679284.png)
